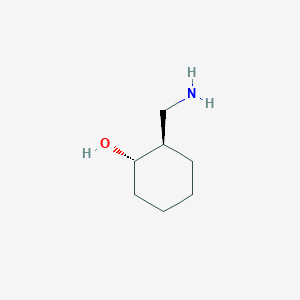

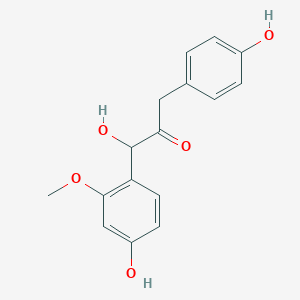

Methyl 3,4-dimethylfuran-2-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Methyl 3,4-dimethylfuran-2-carboxylate (MDFC) is a chemical compound that belongs to the furan family. It is a colorless liquid with a fruity odor and is widely used in various industries. MDFC has gained significant attention due to its potential applications in the field of scientific research.

作用机制

Methyl 3,4-dimethylfuran-2-carboxylate has been reported to exhibit various biological activities such as anti-inflammatory, antioxidant, and antitumor activities. The mechanism of action of Methyl 3,4-dimethylfuran-2-carboxylate is not yet fully understood. However, it is believed that Methyl 3,4-dimethylfuran-2-carboxylate exerts its biological activities by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer progression.

生化和生理效应

Methyl 3,4-dimethylfuran-2-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. Methyl 3,4-dimethylfuran-2-carboxylate also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, Methyl 3,4-dimethylfuran-2-carboxylate has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

实验室实验的优点和局限性

Methyl 3,4-dimethylfuran-2-carboxylate has several advantages as a reagent in lab experiments. It is a stable and relatively safe compound to handle. Methyl 3,4-dimethylfuran-2-carboxylate is also readily available and can be synthesized in moderate yields. However, Methyl 3,4-dimethylfuran-2-carboxylate has some limitations as well. It is a relatively expensive compound, which may limit its use in large-scale experiments. Also, the purity of the product may vary depending on the synthesis method used.

未来方向

Methyl 3,4-dimethylfuran-2-carboxylate has significant potential for future research. One possible direction is the synthesis of novel furan-based compounds with improved biological activities. Methyl 3,4-dimethylfuran-2-carboxylate can also be used as a starting material for the synthesis of various natural products. Furthermore, the mechanism of action of Methyl 3,4-dimethylfuran-2-carboxylate needs to be further elucidated to better understand its biological activities. Finally, the development of new synthesis methods for Methyl 3,4-dimethylfuran-2-carboxylate with higher yields and purity would be of great interest to the scientific community.

Conclusion:

In conclusion, Methyl 3,4-dimethylfuran-2-carboxylate is a chemical compound with significant potential for scientific research. It has various applications in the field of organic synthesis, pharmaceuticals, and agrochemicals. Methyl 3,4-dimethylfuran-2-carboxylate exhibits various biological activities such as anti-inflammatory, antioxidant, and antitumor activities. The mechanism of action of Methyl 3,4-dimethylfuran-2-carboxylate is not yet fully understood, and further research is needed to elucidate its biological activities. Methyl 3,4-dimethylfuran-2-carboxylate has several advantages as a reagent in lab experiments, but also has some limitations. Finally, the future directions for Methyl 3,4-dimethylfuran-2-carboxylate research include the synthesis of novel furan-based compounds, the elucidation of its mechanism of action, and the development of new synthesis methods.

合成方法

Methyl 3,4-dimethylfuran-2-carboxylate can be synthesized via the reaction between 3,4-dimethylfuran and methyl chloroformate in the presence of a base such as potassium carbonate. The reaction yields Methyl 3,4-dimethylfuran-2-carboxylate as the major product with a moderate yield. The purity of the product can be improved by using various purification techniques such as distillation, recrystallization, and column chromatography.

科研应用

Methyl 3,4-dimethylfuran-2-carboxylate has various potential applications in the field of scientific research. It is used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and flavors. Methyl 3,4-dimethylfuran-2-carboxylate is also used as a solvent and reagent in organic synthesis. It is an important intermediate in the synthesis of furan-based compounds, which have significant biological activities.

性质

CAS 编号 |

199728-18-2 |

|---|---|

产品名称 |

Methyl 3,4-dimethylfuran-2-carboxylate |

分子式 |

C8H10O3 |

分子量 |

154.16 g/mol |

IUPAC 名称 |

methyl 3,4-dimethylfuran-2-carboxylate |

InChI |

InChI=1S/C8H10O3/c1-5-4-11-7(6(5)2)8(9)10-3/h4H,1-3H3 |

InChI 键 |

GIZQEMOBQLYMAM-UHFFFAOYSA-N |

SMILES |

CC1=COC(=C1C)C(=O)OC |

规范 SMILES |

CC1=COC(=C1C)C(=O)OC |

同义词 |

2-Furancarboxylicacid,3,4-dimethyl-,methylester(9CI) |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)

![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)